molecular formula C23H15N B12642911 3-Benzo[a]anthracen-12-ylpyridine CAS No. 7356-57-2

3-Benzo[a]anthracen-12-ylpyridine

Cat. No.: B12642911
CAS No.: 7356-57-2
M. Wt: 305.4 g/mol
InChI Key: HZWIBXVAIREGQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phomopsin A is typically isolated from cultures of Diaporthe toxica. The isolation process involves cultivating the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .

Industrial Production Methods: Industrial production of Phomopsin A is not common due to its toxic nature and the complexity of its synthesis. Most of the available Phomopsin A is produced in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions: Phomopsin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phomopsin A has a wide range of applications in scientific research:

Mechanism of Action

Phomopsin A exerts its effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, thereby blocking microtubule growth and interfering with mitosis. The compound interacts near the vinblastine binding site on β-tubulin, overlapping with the site targeted by other tubulin inhibitors .

Comparison with Similar Compounds

Phomopsin A is unique due to its specific binding to β-tubulin and its potent inhibitory effects on microtubule polymerization. Similar compounds include:

These compounds share some similarities with Phomopsin A but differ in their specific binding sites and mechanisms of action, highlighting the unique properties of Phomopsin A .

Properties

CAS No.

7356-57-2

Molecular Formula

C23H15N

Molecular Weight

305.4 g/mol

IUPAC Name

3-benzo[a]anthracen-12-ylpyridine

InChI

InChI=1S/C23H15N/c1-3-9-20-16(6-1)11-12-18-14-17-7-2-4-10-21(17)23(22(18)20)19-8-5-13-24-15-19/h1-15H

InChI Key

HZWIBXVAIREGQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CN=CC=C5

Origin of Product

United States

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